3-(2-Phenylethoxy)benzo[c]chromen-6-one
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Overview
Description
3-(2-Phenylethoxy)benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromen-6-one family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzo[c]chromen-6-one core with a 2-phenylethoxy substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing benzo[c]chromen-6-one derivatives involves the reaction between substituted 2-hydroxychalcones and β-ketoesters. This reaction is typically promoted by a mild base such as cesium carbonate (Cs2CO3) and proceeds through a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence . Another method involves the use of potassium peroxydisulfate (K2S2O8) and silver nitrate (AgNO3) as catalysts in an acetonitrile-water mixture .
Industrial Production Methods
Industrial production methods for 3-(2-Phenylethoxy)benzo[c]chromen-6-one are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethoxy)benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(2-Phenylethoxy)benzo[c]chromen-6-one and its derivatives have shown potential in various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for their potential therapeutic effects, particularly as phosphodiesterase II inhibitors
Mechanism of Action
The mechanism of action of 3-(2-Phenylethoxy)benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, it has been studied as a potential phosphodiesterase II inhibitor, where it binds to the enzyme’s active site and inhibits its activity . This inhibition can lead to various downstream effects, such as increased levels of cyclic nucleotides and modulation of cellular signaling pathways.
Comparison with Similar Compounds
3-(2-Phenylethoxy)benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-(1-Phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has a similar core structure but differs in the degree of saturation and the position of the phenylethoxy group.
3-(2-Oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Another derivative with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Properties
IUPAC Name |
3-(2-phenylethoxy)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-21-19-9-5-4-8-17(19)18-11-10-16(14-20(18)24-21)23-13-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKQIOGAEKFVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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